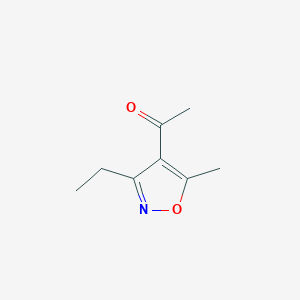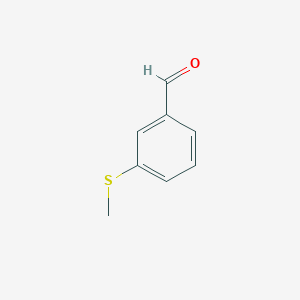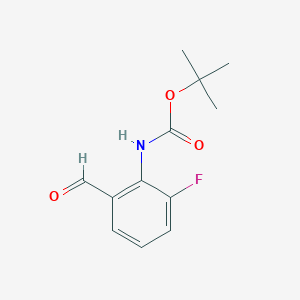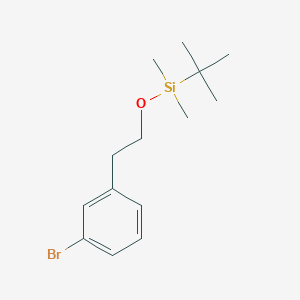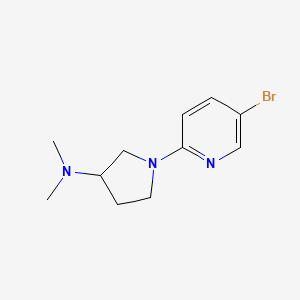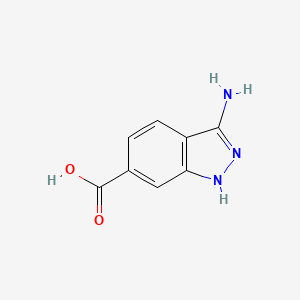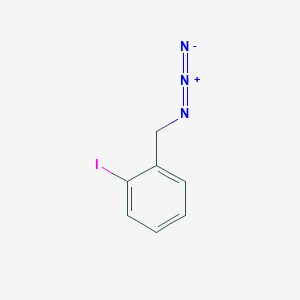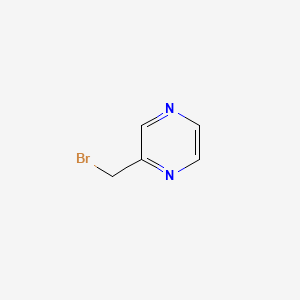
2-(Bromomethyl)pyrazine
概要
説明
2-(Bromomethyl)pyrazine (2-BMP) is an organic compound belonging to the pyrazine family, which is a type of heterocyclic compound. It is composed of two nitrogen atoms and four carbon atoms, with a bromomethyl group attached to the 2-position of the pyrazine ring. 2-BMP is a colorless solid with a melting point of 161-162°C and a boiling point of 224-225°C. 2-BMP is a versatile compound that has a wide range of applications in scientific research, from its use as a synthetic intermediate in organic synthesis to its use as a bioactive molecule in drug development.
科学的研究の応用
Corrosion Inhibition
2-(Bromomethyl)pyrazine and its derivatives have been studied extensively in the field of corrosion inhibition. For instance, research by Obot and Gasem (2014) and Saha et al. (2016) explored the use of pyrazine derivatives, including 2-amino-5-bromopyrazine, as corrosion inhibitors. These studies employed quantum chemical calculations and molecular dynamics simulations to investigate their adsorption properties on steel surfaces. Theoretical evaluations suggested that these compounds could effectively inhibit corrosion, with parameters like EHOMO, ELUMO, and energy gap being key factors in their performance (Obot & Gasem, 2014); (Saha et al., 2016).
Optoelectronic Materials
Pyrazine derivatives, including those related to this compound, have also been recognized for their potential in organic optoelectronic materials. Meti et al. (2017) investigated the synthesis of dipyrrolopyrazine derivatives, a class that includes compounds related to this compound. Their research focused on the regioselective amination of dihalo-pyrrolopyrazines and explored their optical and thermal properties, highlighting their potential in optoelectronic applications (Meti et al., 2017).
DNA Binding and Antimicrobial Properties
Another significant area of research is the investigation of pyrazine derivatives as DNA binders with antimicrobial properties. Mech-Warda et al. (2022) conducted a study on chlorohydrazinopyrazine, examining its interaction with DNA. Their findings, which integrated theoretical and experimental methods, suggested that certain pyrazine derivatives, including those related to this compound, have a high affinity to DNA and exhibit antimicrobial properties without toxicity to human cells, indicating potential clinical applications (Mech-Warda et al., 2022).
Safety and Hazards
将来の方向性
The importance of pyrazines for the food industry is expected to grow in the upcoming years due to the higher demand for convenience products . Many flavor ingredients prepared by biotechnological methods have conquered the market recently and are destined to replace the ineffective extraction from plants or animal sources . This suggests a promising future for the development and application of pyrazine derivatives, including 2-(Bromomethyl)pyrazine.
作用機序
Target of Action
It’s known that bromomethyl compounds are often used in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, the bromomethyl group would typically participate in oxidative addition with a palladium catalyst . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
It’s worth noting that pyrazine derivatives have been reported to exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Pyrazine derivatives have been reported to exhibit various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which bromomethyl compounds are often used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化学分析
Biochemical Properties
2-(Bromomethyl)pyrazine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The bromomethyl group in this compound can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or modification of protein function .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modifying the activity of key signaling proteins. Additionally, it has been observed to alter gene expression patterns, potentially through its interactions with transcription factors. The compound can also impact cellular metabolism by inhibiting enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to biomolecules. The bromomethyl group can react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression by affecting transcription factors or other regulatory proteins. The compound’s ability to form covalent bonds with biomolecules is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Toxic or adverse effects have been observed at high doses, including liver toxicity and disruptions in metabolic processes. These dosage-dependent effects highlight the importance of careful dosing in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further react with cellular components, affecting metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes are crucial for understanding its overall biochemical impact .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of this compound is essential for elucidating its biological effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
2-(bromomethyl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-3-5-4-7-1-2-8-5/h1-2,4H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMORBLLLTZLLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508928 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60023-35-0 | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromomethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



